Cyclohexanamine;2-sulfanylethanesulfonic acid
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Overview
Description
Cyclohexanamine;2-sulfanylethanesulfonic acid is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a fishy odor and is miscible with water . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine;2-sulfanylethanesulfonic acid can be synthesized through several methods. One common method involves the reaction of cyclohexanamine with 2-chloroethanesulfonic acid under basic conditions. The reaction typically takes place in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine;2-sulfanylethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a thiol group.
Substitution: The amino group in cyclohexanamine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Cyclohexanamine;2-sulfanylethanesulfonic acid is widely used in scientific research due to its buffering properties. It is commonly used as a buffer in enzymology studies to maintain a stable pH range of 8.6-10.0 . Additionally, it is used in the synthesis of various organic compounds and as a reagent in chemical reactions .
Mechanism of Action
The mechanism of action of cyclohexanamine;2-sulfanylethanesulfonic acid involves its ability to act as a Bronsted base, accepting protons from acidic environments. This property makes it an effective buffer in biological and chemical systems. The compound interacts with various molecular targets, including enzymes and proteins, to stabilize their activity and maintain optimal conditions for biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary aliphatic amine with similar chemical properties.
N-cyclohexyl-2-aminoethanesulfonic acid: An alkanesulfonic acid with similar buffering properties.
Uniqueness
Cyclohexanamine;2-sulfanylethanesulfonic acid is unique due to its combination of an aliphatic amine and a sulfonic acid group, which provides it with distinct chemical reactivity and buffering capabilities. This makes it particularly useful in applications requiring precise pH control and stability .
Properties
CAS No. |
84210-74-2 |
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Molecular Formula |
C8H19NO3S2 |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
cyclohexanamine;2-sulfanylethanesulfonic acid |
InChI |
InChI=1S/C6H13N.C2H6O3S2/c7-6-4-2-1-3-5-6;3-7(4,5)2-1-6/h6H,1-5,7H2;6H,1-2H2,(H,3,4,5) |
InChI Key |
AJEODFLNPFNMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C(CS(=O)(=O)O)S |
Origin of Product |
United States |
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